![molecular formula C12H5F12IO2 B1302420 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene CAS No. 53173-72-1](/img/structure/B1302420.png)
3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene
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Overview
Description
“3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene” is a complex organic compound. It contains iodobenzene functional group which is attached to two 1,1,1,3,3,3-hexafluoro-2-hydroxypropyl groups at the 3rd and 5th positions .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple fluorine atoms and the iodobenzene group . The presence of fluorine atoms can lead to unique structural features, such as planar delocalized aromatic rings and short C=C bonds .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, 1,1,1,3,3,3-hexafluoro-2-propanol, a related compound, is known to facilitate Friedel–Crafts-type reactions . Another related compound, tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite, reacts with nucleosides to form deoxyribonucleoside 3′-bis (1,1,1,3,3,3-hexafluoro-2-propyl) phosphite units .Mechanism of Action
3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene acts as an inhibitor of enzymes and transporters. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. It has also been shown to inhibit the activity of transporters, which are responsible for transporting drugs and other molecules across cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. It has also been shown to inhibit the activity of transporters, which are responsible for transporting drugs and other molecules across cell membranes. In addition, it has been shown to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene in laboratory experiments is its high selectivity and specificity. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body, without affecting other enzymes or transporters. In addition, it is a relatively stable compound, making it suitable for long-term storage. However, it is a relatively expensive compound, making it difficult to use in large-scale experiments.
Future Directions
The potential applications of 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene are numerous. It could be used to study the metabolism of drugs in the body, as well as to study the effects of drugs on cells. It could also be used to study the effects of drugs on enzymes, receptors, and transporters. In addition, it could be used to study the effects of drugs on the immune system, as well as the effects of drugs on the development of diseases. Finally, it could be used to study the effects of drugs on the environment, as well as the effects of drugs on the development of new drugs.
Synthesis Methods
3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene can be synthesized through a condensation reaction between 3,5-dibromoiodobenzene and 1,1,1,3,3,3-hexafluoro-2-hydroxypropane. The reaction is carried out in the presence of a base such as triethylamine, and the product is isolated by column chromatography. The purity of the product can be determined by thin-layer chromatography.
Scientific Research Applications
3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene has a wide range of applications in scientific research. It is used as an inhibitor in biochemical and physiological studies. It has been used to study the metabolism of drugs in the body, as well as to study the effects of drugs on cells. It has also been used to study the effects of drugs on enzymes, receptors, and transporters.
properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-5-iodophenyl]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F12IO2/c13-9(14,15)7(26,10(16,17)18)4-1-5(3-6(25)2-4)8(27,11(19,20)21)12(22,23)24/h1-3,26-27H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOQFAYORNCNFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)I)C(C(F)(F)F)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F12IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372251 |
Source
|
Record name | 2,2'-(5-Iodo-1,3-phenylene)bis(hexafluoropropan-2-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53173-72-1 |
Source
|
Record name | 2,2'-(5-Iodo-1,3-phenylene)bis(hexafluoropropan-2-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-(5-Iodobenzene-1,3-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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